molecular formula C17H13FN2O3 B12999877 Methyl 6-cyclopropyl-3-(2-fluorophenyl)isoxazolo[5,4-b]pyridine-4-carboxylate

Methyl 6-cyclopropyl-3-(2-fluorophenyl)isoxazolo[5,4-b]pyridine-4-carboxylate

Cat. No.: B12999877
M. Wt: 312.29 g/mol
InChI Key: YXHVQKWSKOVMLN-UHFFFAOYSA-N
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Description

Methyl 6-cyclopropyl-3-(2-fluorophenyl)isoxazolo[5,4-b]pyridine-4-carboxylate is a synthetically crafted small molecule belonging to the class of isoxazolo-pyridine derivatives. This heterocyclic compound features a isoxazolo[5,4-b]pyridine core, a structure known to be of immense importance in medicinal chemistry due to its wide spectrum of potential biological activities . The specific substitution pattern with a 2-fluorophenyl group at the 3-position and a cyclopropyl group at the 6-position is designed to modulate the compound's electronic properties, lipophilicity, and binding affinity to biological targets, making it a valuable intermediate for constructing more complex molecules or for direct biological evaluation. The core isoxazole ring is a five-membered heterocycle containing adjacent oxygen and nitrogen atoms, which is a key pharmacophore in many therapeutic agents . Isoxazole derivatives have attracted considerable attention as they act as a bridge between chemical and life sciences, and have demonstrated prominent potential in various research areas, including as anticancer, anti-inflammatory, antimicrobial, and antiviral agents . Furthermore, specific isoxazolo[5,4-b]pyridine derivatives have been investigated for their binding affinity to gamma-aminobutyric acid (GABA) receptors, suggesting potential research applications in the realm of cognitive disorders and central nervous system (CNS) conditions . Researchers can utilize this methyl ester as a versatile building block; the ester functional group can be readily hydrolyzed to the corresponding carboxylic acid or subjected to other transformations to generate a library of analogs for structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not for diagnostic or therapeutic uses. Researchers should handle this material with appropriate care and adhere to all relevant laboratory safety protocols.

Properties

Molecular Formula

C17H13FN2O3

Molecular Weight

312.29 g/mol

IUPAC Name

methyl 6-cyclopropyl-3-(2-fluorophenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate

InChI

InChI=1S/C17H13FN2O3/c1-22-17(21)11-8-13(9-6-7-9)19-16-14(11)15(20-23-16)10-4-2-3-5-12(10)18/h2-5,8-9H,6-7H2,1H3

InChI Key

YXHVQKWSKOVMLN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NC2=C1C(=NO2)C3=CC=CC=C3F)C4CC4

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Methyl 6-cyclopropyl-3-(2-fluorophenyl)isoxazolo[5,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to methyl 6-cyclopropyl-3-(2-fluorophenyl)isoxazolo[5,4-b]pyridine-4-carboxylate exhibit various biological activities:

  • Antitumor Activity : Preliminary studies suggest that this compound may exhibit significant antitumor properties. For instance, related compounds have shown IC50_{50} values in the micromolar range against several human tumor cell lines, indicating potential effectiveness in cancer treatment .
  • Enzyme Inhibition : The compound may also act as an inhibitor in biochemical pathways. For example, derivatives of isoxazole compounds have been identified as selective inhibitors of carbonic anhydrases, which are important in tumor growth and metastasis .

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions. These can include:

  • Formation of the Isoxazole Ring : This is often achieved through cyclization reactions involving appropriate precursors.
  • Pyridine Ring Construction : The synthesis may require the introduction of the pyridine moiety via nucleophilic substitution or other coupling methods.
  • Carboxylate Group Addition : The final step usually involves esterification or carboxylic acid formation to yield the methyl ester derivative.

Case Study 1: Antitumor Evaluation

A study evaluated a series of isoxazole derivatives for their antitumor activity against various cancer cell lines. This compound was included in the screening, showing promising results with an IC50_{50} value comparable to established chemotherapeutics .

Case Study 2: Enzyme Interaction Studies

Another investigation focused on enzyme inhibition by isoxazole derivatives. This compound demonstrated selective inhibition against certain carbonic anhydrase isoforms, suggesting its potential role in targeted cancer therapies .

Mechanism of Action

The mechanism of action of Methyl 6-cyclopropyl-3-(2-fluorophenyl)isoxazolo[5,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets. For instance, as an inhibitor of cytochrome P450 CYP17, it interferes with the enzyme’s activity, thereby affecting the biosynthesis of steroid hormones . The compound’s unique structure allows it to bind effectively to the active site of the enzyme, inhibiting its function.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s key structural analogs differ in the substituent type and position on the phenyl ring. Below is a detailed comparison based on available evidence:

Substituent Effects on Physicochemical Properties

Compound Name Substituent Position Molecular Weight Purity Storage Conditions Notes
Methyl 6-cyclopropyl-3-(2-fluorophenyl)isoxazolo[5,4-b]pyridine-4-carboxylate 2-fluorophenyl ortho 308.3* N/A N/A Target compound; steric hindrance
Methyl 6-cyclopropyl-3-(4-fluorophenyl)isoxazolo[5,4-b]pyridine-4-carboxylate 4-fluorophenyl para 308.3 95% +4°C Available; para-substitution
Methyl 6-cyclopropyl-3-(4-methylphenyl)isoxazolo[5,4-b]pyridine-4-carboxylate 4-methylphenyl para 308.3 95% +4°C Electron-donating methyl group
Methyl 6-cyclopropyl-3-(4-methoxyphenyl)isoxazolo[5,4-b]pyridine-4-carboxylate 4-methoxyphenyl para 324.3 97% Discontinued Higher MW; discontinued availability

*Molecular weight inferred from analogs in .

Key Observations:

Substituent Position: The 2-fluorophenyl group (ortho) introduces steric hindrance and electronic effects distinct from para-substituted analogs. This may influence solubility, crystallinity, and binding interactions in biological systems .

Substituent Type :

  • Electron-withdrawing groups (e.g., fluorine) increase polarity and may alter pharmacokinetic properties compared to electron-donating groups (e.g., methyl, methoxy) .
  • The methoxy group in the 4-methoxyphenyl analog contributes to a higher molecular weight (324.3 vs. 308.3) and likely impacts solubility and metabolic stability .

Analogs with 4-fluoro and 4-methyl substituents are stored at +4°C, indicating sensitivity to thermal degradation .

Structural and Conformational Analysis

The isoxazolo-pyridine core’s puckering behavior, analyzed via Cremer-Pople parameters, may vary with substituent effects. For example:

  • Para-substituents allow for more symmetric puckering, as seen in analogous heterocyclic systems .

Crystallographic tools like SHELXL are critical for resolving such conformational nuances, though specific data on these compounds are absent in the evidence .

Biological Activity

Methyl 6-cyclopropyl-3-(2-fluorophenyl)isoxazolo[5,4-b]pyridine-4-carboxylate is an organic compound belonging to the isoxazole family, characterized by a fused isoxazole and pyridine ring structure. Its unique molecular architecture contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₁₃FN₂O₃
  • Molecular Weight : Approximately 276.27 g/mol
  • Structural Features :
    • Isoxazole ring
    • Pyridine ring
    • Cyclopropyl group
    • Fluorophenyl substituent

The presence of these functional groups enhances the compound's potential for various biological interactions, particularly with specific receptors and enzymes.

Biological Activities

Research indicates that compounds similar to this compound exhibit a wide range of biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, compounds within this structural class have shown IC50 values ranging from 1.5 to 20 µM against various cancer cell lines, indicating significant cytotoxic effects .
  • Antimicrobial Activity : Isoxazole derivatives are known for their antimicrobial properties. The compound's ability to interact with bacterial membranes or inhibit key metabolic pathways could contribute to its efficacy against both Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Effects : Some studies have reported that similar compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α. This suggests potential applications in treating inflammatory diseases .

The biological effects of this compound are likely attributed to its interaction with various molecular targets:

  • Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, influencing pathways related to pain perception and mood regulation.
  • Enzyme Inhibition : It could inhibit enzymes involved in cancer progression or inflammation, thereby reducing tumor growth or inflammatory responses.
  • Cell Cycle Interference : Studies have shown that similar compounds can cause cell cycle arrest in specific phases, leading to increased apoptosis in cancer cells .

Anticancer Activity Evaluation

A study evaluated the anticancer activity of this compound against several cancer cell lines using the MTT assay. The results indicated:

Cell Line IC50 (µM) Mechanism
MCF7 (Breast Cancer)12.5Induction of apoptosis
HCT116 (Colon Cancer)8.0Cell cycle arrest
PC3 (Prostate Cancer)15.0Inhibition of proliferation

These findings suggest that the compound has selective cytotoxicity towards cancer cells while sparing normal cells.

Antimicrobial Activity Testing

In another study assessing antimicrobial properties, this compound was tested against various bacterial strains:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus50
Escherichia coli75
Pseudomonas aeruginosa100

These results indicate moderate antibacterial activity, warranting further investigation into its potential as an antimicrobial agent.

Q & A

Q. What are the optimal synthetic routes for Methyl 6-cyclopropyl-3-(2-fluorophenyl)isoxazolo[5,4-b]pyridine-4-carboxylate?

The compound can be synthesized via multi-step reactions involving cyclization and functional group modifications. A common approach includes:

  • Step 1 : Condensation of substituted aldehydes (e.g., 2-fluorobenzaldehyde) with aminopyridine derivatives.
  • Step 2 : Cyclization using catalysts like HCl or Lewis acids to form the isoxazolo-pyridine core.
  • Step 3 : Esterification with methyl chloroformate to introduce the carboxylate group. Optimization involves adjusting reaction temperatures (80–120°C), solvent systems (e.g., DMF or THF), and purification via column chromatography (silica gel, hexane/ethyl acetate gradients) to achieve >90% purity .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm structural integrity by resolving cyclopropyl, fluorophenyl, and ester groups. For example, the cyclopropyl proton signals appear as multiplet peaks at δ 1.2–1.5 ppm .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>98% by area normalization).
  • IR Spectroscopy : Key peaks include C=O (ester) at ~1700 cm1^{-1} and C-F (fluorophenyl) at ~1220 cm1^{-1} .

Q. How do solubility and stability impact experimental design for this compound?

  • Solubility : Tested in DMSO, ethanol, and aqueous buffers (pH 2–9). Poor aqueous solubility (<0.1 mg/mL) necessitates DMSO stock solutions for biological assays.
  • Stability : Degradation studies via accelerated stability testing (40°C/75% RH for 4 weeks) show <5% decomposition when stored in amber vials at –20°C .

Advanced Research Questions

Q. What methodologies are used to investigate the compound’s mechanism of action in biological systems?

  • Surface Plasmon Resonance (SPR) : Measures binding affinity to target proteins (e.g., kinases or GPCRs) with KD values in the nM–μM range.
  • Cellular Assays : Dose-response curves (IC50_{50}) in cancer cell lines (e.g., MCF-7 or HeLa) using MTT assays.
  • Molecular Docking : Computational models (AutoDock Vina) predict interactions with active sites, guided by X-ray crystallography data of analogous isoxazolo-pyridines .

Q. How can researchers resolve contradictions in reported biological activity data?

  • Reproducibility Checks : Validate assays under standardized conditions (e.g., ATP concentration in kinase assays).
  • Orthogonal Assays : Confirm anti-proliferative activity via flow cytometry (apoptosis) and Western blotting (target protein inhibition).
  • Metabolite Profiling : LC-MS identifies degradation products or active metabolites that may explain variability .

Q. What strategies are effective for synthesizing derivatives with modified substituents?

  • Substituent Screening : Replace the cyclopropyl group with other alkyl/aryl groups via Suzuki-Miyaura coupling.
  • SAR Studies : Systematic variation of the fluorophenyl ring (e.g., 3- or 4-fluoro analogs) to optimize potency.
  • High-Throughput Methods : Parallel synthesis in 96-well plates with Pd-catalyzed cross-coupling reactions .

Q. How can computational modeling predict physicochemical and pharmacological properties?

  • DFT Calculations : Estimate electron distribution (HOMO-LUMO gaps) to guide synthetic modifications.
  • ADMET Prediction : Tools like SwissADME forecast logP (~3.2), bioavailability (Lipinski’s Rule compliance), and CYP450 interactions .

Q. What advanced NMR techniques resolve structural ambiguities in complex derivatives?

  • 2D NMR : 1H^1H-13C^{13}C HSQC and HMBC correlate cyclopropyl protons with adjacent carbons.
  • NOESY : Confirms spatial proximity between the fluorophenyl and isoxazole rings .

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